molecular formula C22H38O2 B1583451 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone CAS No. 903-19-5

2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone

Cat. No. B1583451
CAS RN: 903-19-5
M. Wt: 334.5 g/mol
InChI Key: CLDZVCMRASJQFO-UHFFFAOYSA-N
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Patent
US06255538B1

Procedure details

To a 500 mL, 3-neck, round-bottom flask equipped with a stirrer, thermocouple and nitrogen are added 67 weight percent p-toluenesulfonic acid (PTSA) in water (33.5 g), hydroquinone (20.0 g, 0.18 moles), diisobutylene (101.8 g, 0.91 moles) and 95% aqueous sulfuric acid (11.2 g, 0.112 moles). This mixture is heated to 58° C. under a nitrogen blanket with stirring. After 14 hours reaction time at 58° C., diisobutylene (50 g) is added and the lower aqueous phase (containing PTSA, sulfuric acid, hydroquinone, mono-(1,1,3,3-tetramethylbutyl)hydroquinone and small amounts of other polar side products) is transferred to another reactor. The diisobutylene phase is washed with 150 g water two times at 50° C. and once at 85°. The remaining clear organic phase at 85° C. is cooled to 70° C. and eventually to 0-10° C. and the 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product which crystallizes is collected by filtration. The product is washed with 60 g cold diisobutylene and dried at room temperature overnight. The 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product is obtained in a yield of 73% product and a purity greater than 98.5%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
101.8 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
33.5 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O.[CH3:20][C:21]([CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25])=[CH2:22].S(=O)(=O)(O)O.[CH3:33][C:34]([C:41]1[CH:47]=[C:46]([OH:48])[CH:45]=[CH:44][C:42]=1[OH:43])([CH3:40])[CH2:35][C:36]([CH3:39])([CH3:38])[CH3:37]>O>[CH3:22][C:21]([C:45]1[CH:44]=[C:42]([OH:43])[C:41]([C:34]([CH3:40])([CH3:33])[CH2:35][C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:47][C:46]=1[OH:48])([CH3:20])[CH2:23][C:24]([CH3:27])([CH3:26])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
20 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
101.8 g
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Name
Quantity
11.2 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
33.5 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
CC(=C)CC(C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC(C)(C)C)(C)C1=C(O)C=CC(=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
58 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, 3-neck, round-bottom flask equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
After 14 hours reaction time at 58° C.
Duration
14 h
CUSTOM
Type
CUSTOM
Details
is transferred to another reactor
WASH
Type
WASH
Details
The diisobutylene phase is washed with 150 g water two times at 50° C. and once at 85°
TEMPERATURE
Type
TEMPERATURE
Details
The remaining clear organic phase at 85° C. is cooled to 70° C. and eventually to 0-10° C.
CUSTOM
Type
CUSTOM
Details
the 2,5-bis(1,1,3,3-tetramethylbutyl)hydroquinone product which crystallizes
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
The product is washed with 60 g cold diisobutylene
CUSTOM
Type
CUSTOM
Details
dried at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C)(C)C)(C)C1=C(O)C=C(C(=C1)O)C(CC(C)(C)C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.